2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide
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Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori, a bacterium that causes gastrointestinal infection .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro .Molecular Structure Analysis
The molecular structure of the compound is based on the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis
The compound’s chemical reactions are primarily related to its inhibitory activity against the enzyme urease . The compound interacts well with the active site of the urease enzyme, showing high inhibitory activity .Future Directions
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOJFLIRAIMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide |
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